1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of chlorophenyl groups, a sulfonyl group, and an imidazole ring
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHQGHHAUAVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Stability Under Physiological Conditions
While direct stability data for this compound is limited, structurally analogous sulfonamide derivatives exhibit the following metabolic profiles in human biological matrices :
Plasma and Hepatic Stability of Analogous Compounds
| Compound | Plasma Stability (% recovery after 120 min) | Hepatic Stability (HLM, % remaining after 60 min) |
|---|---|---|
| CPK18 | >80% | 65% |
| CPK20 | >80% | 72% |
Key observations:
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The sulfonyl and sulfanyl groups confer moderate resistance to enzymatic degradation in human liver microsomes (HLMs) .
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Plasma stability remains high (>80%), suggesting limited hydrolysis or protein binding under physiological conditions .
Sulfonyl Group Reactivity
The 4-chlorobenzenesulfonyl moiety participates in:
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Nucleophilic aromatic substitution at the para-chloro position under basic conditions.
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Hydrolysis to sulfonic acids in aqueous alkaline media (pH >10).
Sulfanyl Group Transformations
The (4-chlorophenyl)methylsulfanyl group undergoes:
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Oxidation to sulfoxide or sulfone derivatives with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
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Alkylation with alkyl halides to form thioether derivatives.
Imidazole Ring Modifications
The 4,5-dihydroimidazole core is susceptible to:
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Ring-opening reactions under strong acidic or reducing conditions.
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Electrophilic substitution at the C2 position due to sulfur lone-pair conjugation.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.
- Mechanistic Insights : Research suggests that it may activate apoptotic pathways and inhibit key signaling proteins involved in tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including this compound, revealing promising results against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values around 5 µM and 7 µM respectively .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 |
| Lung Cancer | A549 | 7.0 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways.
Case Study : In a study assessing antimicrobial activity, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring approximately 15 mm and 12 mm respectively .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Material Science Applications
The unique structural properties of imidazoles make them suitable for applications in material science, particularly in the development of:
- Conductive Polymers : Due to their electron-rich nature, imidazoles can be incorporated into polymer matrices to enhance electrical conductivity.
- Sensors : The compound's ability to interact with various analytes makes it a candidate for sensor technology, particularly in detecting biomolecules or environmental pollutants.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods include:
- Sulfonylation Reactions : Introduction of the sulfonyl group using sulfonyl chlorides.
- Synthesis of Imidazole Framework : Formation of the imidazole ring through cyclization reactions involving appropriate amines and aldehydes.
Synthetic Route Example:
A common synthetic pathway involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate thiol followed by cyclization with an imidazole precursor.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-: Similar in structure but with additional chlorine atoms on the benzene ring.
4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine: Contains an oxazole ring instead of an imidazole ring.
Uniqueness
1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.
Biological Activity
1-(4-Chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of growing interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and enzyme inhibition properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory potential of related compounds in the imidazole class. For instance, a study evaluated the anti-inflammatory activity using an ELISA assay to measure cytokine secretion in RAW264.7 cells induced by lipopolysaccharide (LPS). The results indicated that these compounds significantly reduced nitric oxide (NO) levels, suggesting a promising anti-inflammatory effect .
Antiproliferative Activity
The antiproliferative effects were assessed on various cancer cell lines. In particular, derivatives similar to this compound showed effective inhibition of cell growth in nanomolar concentrations across multiple cancer types. The mechanism involved blocking cell cycle progression at the G2/M phase and disrupting cytoskeletal integrity .
Table 1: IC50 Values for Antiproliferative Activity on Selected Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (Colon) | 0.63 |
| Compound B | M21 (Skin Melanoma) | 1.13 |
| Compound C | MCF7 (Breast) | 2.14 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE). The inhibition of AChE is significant for therapeutic strategies in Alzheimer's disease treatment. Compounds with similar structures demonstrated potent AChE inhibition with IC50 values indicating high efficacy compared to standard drugs .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14 |
| Compound E | Urease | 1.21 |
Case Studies
Several case studies have highlighted the biological activities of compounds related to the target molecule:
- Anti-cancer Properties : A study involved testing a series of sulfonamide derivatives on chick chorioallantoic membrane tumor assays, showing that certain compounds effectively blocked angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A-4 .
- Antibacterial Activity : Research has also indicated that derivatives exhibit significant antibacterial properties, with IC50 values lower than those of standard antibiotics, suggesting their potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
